1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol
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Overview
Description
1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol is a chemical compound with a complex structure that includes an allyloxy group, a hydroxyethyl group, and a methylamino group attached to a propanol backbone
Preparation Methods
The synthesis of 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of allyl glycidyl ether with 2-hydroxyethylamine under controlled conditions. The reaction typically takes place in an aqueous alkaline solution, such as sodium hydroxide or a mixture of quaternary ammonium hydroxides . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective production of the compound.
Chemical Reactions Analysis
1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield an aldehyde, while reduction with sodium borohydride may produce an alcohol.
Scientific Research Applications
1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol has several scientific research applications:
Biology: The compound’s functional groups make it useful in the modification of biomolecules and the study of biochemical pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The allyloxy group can participate in various chemical reactions, further modifying the compound’s properties and effects .
Comparison with Similar Compounds
1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol can be compared with similar compounds such as 3-allyloxy-2-hydroxypropyl-cellulose and other allyloxy derivatives . These compounds share similar functional groups but differ in their overall structure and properties. The unique combination of functional groups in this compound gives it distinct reactivity and applications compared to its analogs.
Similar Compounds
- 3-Allyloxy-2-hydroxypropyl-cellulose
- Allyl glycidyl ether derivatives
- Hydroxyethylamine derivatives
Properties
IUPAC Name |
1-[2-hydroxyethyl(methyl)amino]-3-prop-2-enoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-6-13-8-9(12)7-10(2)4-5-11/h3,9,11-12H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMVJENDGPVRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(COCC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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